7-(2-chlorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine dione derivative with a 2-chlorobenzyl group at position 7, a 4-(2-hydroxyethyl)piperazine substituent at position 8, and methyl groups at positions 1 and 3. The 1,3-dimethylation stabilizes the purine core against metabolic degradation .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O3/c1-23-17-16(18(29)24(2)20(23)30)27(13-14-5-3-4-6-15(14)21)19(22-17)26-9-7-25(8-10-26)11-12-28/h3-6,28H,7-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIIXYTVEJGURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , also known as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C20H25ClN6O
- Molecular Weight : 432.914 g/mol
- CAS Number : 377055-11-3
- Structural Characteristics : The compound features a purine core with various substituents that influence its biological properties.
Research indicates that compounds similar to this compound may interact with various receptors, particularly G protein-coupled receptors (GPCRs). These interactions can lead to diverse pharmacological effects including:
- Antagonism of Serotonin Receptors : The compound has demonstrated activity against serotonin receptors (5HT2A and 5HT2C), which are implicated in mood regulation and other neuropsychiatric conditions .
- Adenosine Receptor Modulation : It may also exhibit agonistic or antagonistic properties at adenosine receptors (A1AR, A2AAR), influencing cardiovascular and neurological functions .
In Vitro Studies
In vitro studies have shown that the compound exhibits significant inhibition of certain receptor activities. For instance:
| Receptor Type | % Inhibition (at 10 µM) | K_i (µM) |
|---|---|---|
| 5HT2AR | 26% | 2.16 |
| 5HT2BR | <10% | 2.39 |
| A3AR | <10% | 0.120 |
These findings suggest that the compound may have selective activity towards certain serotonin and adenosine receptors, which could be beneficial for therapeutic applications in psychiatric disorders and cardiovascular diseases .
Case Study 1: Serotonin Antagonism
In a study examining the effects of related compounds on serotonin receptor activity, it was found that certain derivatives exhibited potent antagonistic effects on the 5HT2B receptor, which is associated with cardioprotection. This suggests that modifications to the purine structure can enhance receptor selectivity and therapeutic efficacy .
Case Study 2: Cardiovascular Effects
Another investigation focused on the cardiovascular implications of purine derivatives indicated that these compounds could potentially mitigate cardiac hypertrophy through their action on adenosine receptors. This aligns with findings that suggest the compound may offer protective effects against heart diseases by modulating receptor activities involved in cardiac function .
Scientific Research Applications
Overview
7-(2-chlorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the class of purine derivatives. Its unique structure, which includes a chlorobenzyl group and a hydroxyethylpiperazine moiety, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article focuses on its applications in scientific research, particularly in the fields of oncology and pharmacology.
The compound exhibits a range of biological activities primarily attributed to its role as an enzyme inhibitor. It interacts with various molecular targets by binding to their active sites, inhibiting critical cellular processes essential for cancer cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells, making it a focal point in therapeutic research.
Anticancer Properties
Recent studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 3.79 | Inhibition of proliferation | |
| NCI-H460 | 12.50 | Induction of apoptosis | |
| A549 | 0.39 | Aurora-A kinase inhibition | |
| HepG2 | 0.46 | Cell cycle arrest |
These results indicate that the compound may serve as a promising candidate for further development in anticancer therapies.
Pharmacological Applications
In addition to its anticancer properties, this compound may have applications in other areas of pharmacology:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens, making it a candidate for further investigation as an antibacterial agent.
- Neurological Applications : The piperazine component may confer neuroprotective effects, warranting exploration in neuropharmacology.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against breast cancer cell lines (MCF7). The results indicated that it effectively inhibited cell proliferation at low micromolar concentrations, suggesting a strong potential for clinical application in breast cancer treatment.
Study 2: Enzyme Inhibition Studies
Another study focused on understanding the enzyme inhibition profile of this compound. It was found to selectively inhibit Aurora-A kinase activity, which is crucial for mitotic progression in cancer cells. This selectivity enhances its therapeutic index compared to other kinase inhibitors.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring at position 8 is a critical site for structural diversification. Key analogs include:
Key Observations :
Variations at Position 7 (Benzyl Group)
Key Observations :
Methylation Patterns on the Purine Core
Key Observations :
- 1,3-Dimethylation in the target compound confers superior metabolic stability compared to mono-methylated analogs .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s hydroxyethyl-piperazine group requires milder reaction conditions (e.g., room temperature) compared to propargyl analogs, which need elevated temperatures .
- Solubility-Bioavailability Trade-off : The hydroxyethyl-piperazine group achieves a favorable balance, making the target compound a promising candidate for further pharmacokinetic studies .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling a purine-8-carbaldehyde intermediate with a substituted piperazine (e.g., 4-(2-hydroxyethyl)piperazine) using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane (DCM) at room temperature. Optimize stoichiometric ratios (e.g., 1:2 aldehyde:amine) and reaction time (4–6 hours) to achieve >85% yield .
- Analytical Validation : Confirm product purity via HPLC (>95%) and characterize using / NMR and HRMS (e.g., m/z [M+H] = 417.2) .
Q. How can structural ambiguities in the purine-piperazine core be resolved?
- Crystallography : Use single-crystal X-ray diffraction (e.g., ORTEP-3 software) to determine bond angles and confirm stereochemistry. Compare with analogs like 8-(2-hydroxyphenyl)-1,3-dimethylpurine-2,6-dione, which has a resolved planar purine core .
- Computational Modeling : Calculate collision cross-sections or electrostatic potential maps using tools like Gaussian or Mercury CSD to validate experimental data .
Q. What analytical techniques are critical for assessing purity and stability?
- Chromatography : Employ reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities.
- Spectroscopy : Monitor degradation under stress conditions (heat, light) using NMR to track desmethylation or hydrolysis of the chlorobenzyl group .
Advanced Research Questions
Q. How does the 2-hydroxyethyl-piperazine substituent influence bioactivity compared to other piperazine derivatives?
- Structure-Activity Relationship (SAR) : Compare inhibitory potency against targets like ALDH1A1 (IC values) with analogs bearing cyclopropanecarbonyl or tetrahydrothiopyran substituents. The hydroxyethyl group enhances solubility but may reduce membrane permeability .
- Metabolite Profiling : Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the piperazine ring) and assess metabolic stability in liver microsomes .
Q. What strategies mitigate contradictions in solubility and bioavailability data across studies?
- Controlled Experiments : Standardize solvent systems (e.g., DMSO for in vitro assays vs. saline for in vivo) to reduce variability. Use logP calculations (e.g., ACD/Labs) to predict partitioning behavior .
- Data Reconciliation : Cross-reference published solubility values (e.g., 2.1 mg/mL in PBS) with experimental measurements under identical conditions .
Q. How can process-related impurities (e.g., des-chloro byproducts) be identified and controlled during scale-up?
- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect low-abundance impurities (<0.1%). Reference impurity databases for purine derivatives, such as those in linagliptin synthesis (e.g., brominated intermediates) .
- Purification : Optimize silica gel chromatography (0–5% MeOH/EtOAc) or recrystallization from ethanol to remove hydrophobic byproducts .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
